Hydrogen Bond Donor (HBD) Count: Tertiary Alcohol Confers a 2:1 Advantage Over the Des-Hydroxy Analog
The target compound possesses two hydrogen bond donors (the tertiary 3-hydroxy group and the piperidine NH), in contrast to its closest analog, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0), which has only one HBD (the piperidine NH) because it lacks the hydroxyl substituent [1]. The addition of a single oxygen atom increases the HBD count by 100% (from 1 to 2), raising the topological polar surface area (TPSA) from approximately 41.6 Ų (estimated for the des-hydroxy analog) to 61.8 Ų (measured for the target compound), an increase of approximately 20.2 Ų or 49% [2]. This difference exceeds the typical threshold of 10 Ų considered meaningful for modulating passive permeability and blood–brain barrier penetration in CNS drug discovery programs [3].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 2 (tertiary 3-OH + piperidine NH); TPSA = 61.8 Ų |
| Comparator Or Baseline | tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0): HBD = 1 (piperidine NH only); TPSA ≈ 41.6 Ų (estimated) |
| Quantified Difference | ΔHBD = +1 (100% increase); ΔTPSA ≈ +20.2 Ų (+49%) |
| Conditions | Computed properties from PubChem 2025.04.14 release; TPSA for comparator estimated by analogy to structural subtraction of one oxygen atom; experimental confirmation pending. |
Why This Matters
For procurement decisions in CNS or permeability-sensitive programs, the higher HBD count and TPSA of the target compound place it in a different property space than its des-hydroxy analog, directly influencing the selection of building blocks for lead optimization libraries.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 137928743. Computed Properties: HBD Count=2, TPSA=61.8 Ų. View Source
- [2] PubChem computed properties comparison. Des-hydroxy analog CAS 1251006-64-0 has molecular formula C13H24N2O2 (vs. C13H24N2O3 for target), implying absence of one oxygen atom and reduction of one HBD and reduction of TPSA by approximately 20.2 Ų (estimated from oxygen contribution to polar surface area). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. DOI: 10.1602/neurorx.2.4.541. (Establishes TPSA < 60–70 Ų and HBD ≤ 3 as CNS drug-likeness thresholds.) View Source
